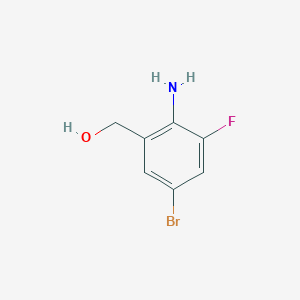

(2-Amino-5-bromo-3-fluorophenyl)methanol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

906811-50-5 |

|---|---|

Molecular Formula |

C7H7BrFNO |

Molecular Weight |

220.04 g/mol |

IUPAC Name |

(2-amino-5-bromo-3-fluorophenyl)methanol |

InChI |

InChI=1S/C7H7BrFNO/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2,11H,3,10H2 |

InChI Key |

SLXGFXWEELBRRA-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1CO)N)F)Br |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Studies of 2 Amino 5 Bromo 3 Fluorophenyl Methanol

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The reactivity of the aromatic ring in (2-Amino-5-bromo-3-fluorophenyl)methanol towards electrophilic substitution is primarily dictated by the powerful activating and ortho-, para-directing effect of the amino group. This is moderated by the deactivating inductive effects of the fluorine and bromine substituents, which are also ortho-, para-directing. The interplay of these effects determines the position of incoming electrophiles.

For instance, in the electrophilic bromination of a closely related compound, 3-fluoroaniline (B1664137), the major product formed is 4-bromo-3-fluoroaniline. This suggests that the position para to the strongly activating amino group is highly favored for substitution. By analogy, electrophilic substitution on this compound is expected to occur at the positions ortho and para to the amino group that are not already substituted.

Nucleophilic aromatic substitution (SNAr) on the ring is less common due to the presence of the electron-donating amino group, which disfavors nucleophilic attack. However, under specific conditions, particularly with strong electron-withdrawing groups present or through the formation of diazonium salts, nucleophilic substitution of the bromine or fluorine atom could potentially be achieved. The fluorine atom, being more electronegative, can in some cases act as a better leaving group in SNAr reactions on polyhalogenated aromatic compounds.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reagent/Reaction | Predicted Major Product(s) | Rationale |

| Br₂/FeBr₃ | (2-Amino-4,5-dibromo-3-fluorophenyl)methanol | The amino group directs ortho and para. The C4 and C6 positions are activated. Steric hindrance at C6 might favor substitution at C4. |

| HNO₃/H₂SO₄ | (2-Amino-5-bromo-3-fluoro-4-nitrophenyl)methanol and (2-Amino-5-bromo-3-fluoro-6-nitrophenyl)methanol | Nitration is expected to occur at the activated positions ortho and para to the amino group. |

Transformations of the Hydroxymethyl Moiety

The hydroxymethyl group attached to the aromatic ring is a key site for derivatization, allowing for the introduction of other functional groups through oxidation and reduction reactions.

Oxidation to Carbonyl Functional Groups

The primary alcohol of the hydroxymethyl moiety can be readily oxidized to the corresponding aldehyde, (2-Amino-5-bromo-3-fluorophenyl)methanal. This transformation is well-documented for the analogous compound, 2-amino-5-bromobenzyl alcohol, which has been successfully oxidized to 2-amino-5-bromobenzaldehyde with high yields using various oxidizing agents. orgsyn.org The commercial availability of (2-Amino-5-bromo-3-fluorophenyl)methanal further supports the feasibility of this oxidation. sigmaaldrich.combiosynth.com

Table 2: Oxidation of an Analogous Aminobenzyl Alcohol

| Starting Material | Oxidizing Agent | Product | Yield (%) | Reference |

| 2-Amino-5-bromobenzyl alcohol | Copper(I)/TEMPO | 2-Amino-5-bromobenzaldehyde | 89-91 | orgsyn.org |

Reduction to Alkyl Derivatives

The hydroxymethyl group can be reduced to a methyl group, yielding 2-amino-5-bromo-3-fluoro-toluene derivatives. This deoxygenation of benzylic alcohols can be achieved using various reducing agents. A common method involves the use of hydriodic acid in a biphasic system, which has been shown to be effective for the reduction of a range of substituted benzyl (B1604629) alcohols. researchgate.netnih.gov This method is tolerant of other functional groups like amides and ethers, suggesting it would be compatible with the amino and halogen substituents on the target molecule. researchgate.net

Table 3: General Conditions for the Reduction of Benzylic Alcohols

| Substrate Type | Reagents | Product Type | Key Features | Reference |

| Substituted Benzyl Alcohols | HI, red phosphorus, toluene/water | Substituted Toluenes | Tolerates amides and ethers; proceeds in a biphasic medium. | nih.gov |

Reactivity of the Amino Group

The primary amino group is a versatile handle for a wide array of chemical transformations, including the formation of amides, imines, and for participation in nucleophilic substitution reactions.

Amidation and Condensation Reactions

The amino group of this compound can readily undergo acylation with acyl chlorides or anhydrides to form the corresponding amides. This is a standard transformation for anilines. Furthermore, the amino group can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). For instance, anilines are known to condense with benzaldehydes. acs.org Condensation with dicarbonyl compounds can lead to the formation of more complex heterocyclic structures. researchgate.net The reactivity of the amino group is influenced by the electronic nature of the substituents on the aromatic ring.

Table 4: Representative Condensation Reactions of Anilines

| Aniline (B41778) Derivative | Carbonyl Compound | Product Type | General Conditions | Reference |

| Substituted Anilines | Benzaldehydes | Imines (Schiff Bases) | Acid or base catalysis | acs.org |

| Substituted Anilines | β-Dicarbonyl Compounds | β-Enaminones | Acid catalysis, often with azeotropic removal of water | researchgate.net |

Functionalization via SNAr Reactions

While the amino group itself is a nucleophile, it can also influence the reactivity of the aromatic ring in SNAr reactions. In polyhalogenated aromatic systems, an amino group can direct the substitution of a halogen atom, particularly one positioned ortho to it. rsc.org Although the target molecule is not polyhalogenated, the presence of the fluorine atom opens up the possibility for SNAr reactions where it could act as a leaving group, especially if the amino group is modified to be less donating or if the reaction is performed on a derivative with additional electron-withdrawing groups. Reactions of polyhalogenated heterocycles with amines have been shown to proceed via SNAr pathways. nih.gov

Table 5: Factors Influencing SNAr Reactions on Halogenated Anilines

| Feature | Impact on SNAr Reactivity | Rationale |

| Electron-withdrawing groups on the ring | Increase reactivity | Stabilize the negatively charged Meisenheimer intermediate. |

| Position of leaving group | ortho/para to activating groups is disfavored | Electron-donating groups destabilize the intermediate. |

| Nature of the leaving group | F > Cl > Br > I | The more electronegative halogen can better stabilize the negative charge in the transition state. |

Cyclization Reactions and Heterocyclic Ring Formation

The unique arrangement of a primary amine and a hydroxymethyl group in an ortho position on the phenyl ring makes this compound a valuable precursor for the synthesis of various heterocyclic structures through cyclization reactions. These intramolecular or intermolecular condensation reactions lead to the formation of fused ring systems, which are common scaffolds in medicinal chemistry.

Synthesis of Quinazoline Derivatives

This compound serves as a key starting material for the construction of substituted quinazoline rings. The ortho-amino alcohol functionality allows for direct cyclization with appropriate one-carbon synthons to form the pyrimidine ring fused to the existing benzene ring.

One documented method involves the direct reaction of this compound with urea at elevated temperatures. In a specific patent, this mixture is heated to 175°C, causing a cyclization and condensation reaction to yield a 2-hydroxyquinazoline derivative, which can be further functionalized google.comgoogle.com. This reaction demonstrates a straightforward approach to building the core quinazoline scaffold from the title compound.

Another common strategy involves a two-step process. First, the primary alcohol of this compound is selectively oxidized to the corresponding aldehyde, 2-amino-5-bromo-3-fluorobenzaldehyde (B7977324). This transformation is typically achieved with high chemoselectivity using reagents such as manganese dioxide (MnO2) in a solvent like dichloromethane googleapis.comjustia.comgoogle.com. The resulting ortho-amino benzaldehyde (B42025) is a versatile intermediate that can then be condensed with various nitrogen-containing compounds, such as amines or amides, to form the quinazoline ring system acs.org. This two-step approach allows for greater diversity in the final quinazoline product, as different substituents can be introduced via the condensation partner.

| Reactant(s) | Reagent(s) and Conditions | Product | Reference |

|---|---|---|---|

| This compound | Urea, 175°C | 6-Bromo-8-fluoro-2-hydroxyquinazoline | google.comgoogle.com |

| This compound | Manganese Dioxide (MnO2), Dichloromethane (DCM), 20-25°C | 2-Amino-5-bromo-3-fluorobenzaldehyde | googleapis.comjustia.comgoogle.com |

Formation of Imidazo[4,5-c]pyridine Structures

While direct synthesis of imidazo[4,5-c]pyridine structures from this compound is not extensively documented in the reviewed literature, the chemical nature of the compound suggests its potential as a precursor for such heterocyclic systems. The formation of an imidazo[4,5-c]pyridine core requires the fusion of an imidazole ring onto a pyridine scaffold.

Theoretically, the ortho-amino alcohol moiety could be utilized to construct the imidazole portion of the target structure. A hypothetical synthetic route could involve an initial coupling of this compound to a pre-functionalized pyridine ring, for example, a diaminopyridine. Following this coupling, the ortho-amino alcohol group could undergo a cyclization reaction with a suitable reagent, such as an aldehyde or a carboxylic acid derivative, to form the fused imidazole ring. This type of reaction, known as the Weidenhagen synthesis or related cyclocondensations, is a standard method for imidazole formation. However, the application of this specific starting material for this purpose remains a theoretical possibility pending further research.

Chemo- and Regioselectivity in Complex Chemical Transformations

The chemical structure of this compound contains multiple reactive sites: a primary aromatic amine, a primary alcohol, and a substituted aromatic ring. This polyfunctionality makes chemo- and regioselectivity crucial considerations in its chemical transformations.

Chemoselectivity is clearly demonstrated in the oxidation of the hydroxymethyl group. The use of manganese dioxide (MnO2) selectively converts the primary alcohol into an aldehyde while leaving the nucleophilic amino group untouched googleapis.comjustia.comgoogle.com. This is a classic example of a chemoselective reaction, as MnO2 is a mild oxidizing agent known for targeting allylic and benzylic alcohols without affecting amines or other sensitive functional groups. This selective transformation is vital for synthetic pathways where the aldehyde is required for subsequent condensation reactions, while the amine must remain free to participate in a later cyclization step acs.org.

Another example of specific reactivity is the cyclization with urea, where both the amino and alcohol groups participate in forming the quinazoline ring, showcasing a concerted reactivity pathway driven by thermal conditions google.comgoogle.com.

Regioselectivity is primarily dictated by the directing effects of the substituents on the aromatic ring. The synthesis of the precursor, 2-amino-5-bromo-3-fluorobenzoic acid, involves the bromination of 2-amino-3-fluorobenzoic acid googleapis.com. The incoming bromine atom is directed to the 5-position, which is para to the strongly activating amino group and meta to the deactivating fluorine and carboxylic acid groups. This outcome aligns with established principles of electrophilic aromatic substitution, where the ortho,para-directing influence of the amine dominates, and steric hindrance may favor substitution at the para position. This inherent regiochemistry defines the substitution pattern of the final this compound molecule.

Application of Derivatization Reagents in Analytical and Synthetic Contexts

The functional groups of this compound—the primary amine and the primary alcohol—are amenable to derivatization for both synthetic and analytical purposes.

In a synthetic context , derivatization is used to modify the molecule's reactivity or to build more complex structures. As previously discussed, the oxidation of the alcohol to an aldehyde is a key synthetic derivatization that transforms the methanol (B129727) into a reactive carbonyl compound, ready for subsequent cyclization reactions googleapis.comjustia.comacs.org. This represents the conversion of one functional group into another to facilitate a specific synthetic strategy. Similarly, the reaction with urea to form a quinazolinone is a derivatization that converts the starting material into a heterocyclic scaffold google.comgoogle.com. Protecting groups could also be employed; for example, the amine could be acylated or the alcohol converted to a silyl ether to temporarily mask their reactivity during transformations at other parts of the molecule.

In an analytical context , derivatization is employed to enhance the detectability or separability of a molecule. Although specific analytical derivatization protocols for this compound are not detailed in the available literature, its functional groups are compatible with standard derivatization reagents.

For chromatography : The polar amine and alcohol groups can be derivatized to increase volatility for Gas Chromatography (GC) analysis. Common reagents for this purpose include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which would convert both -NH2 and -OH groups into their less polar trimethylsilyl (-Si(CH3)3) ether and amine counterparts.

For spectroscopic detection : To enhance detection in HPLC or other spectroscopic methods, chromophoric or fluorophoric tags can be attached. The primary amine is an excellent handle for such derivatization. Reagents like dansyl chloride or 2,4-dinitrofluorobenzene could be used to attach a tag, allowing for sensitive detection by UV-Vis or fluorescence detectors.

| Functional Group | Derivatization Type | Example Reagent(s) | Application |

|---|---|---|---|

| Hydroxymethyl (-CH2OH) | Oxidation | Manganese Dioxide (MnO2) | Synthetic (Aldehyde formation for cyclization) |

| Amino (-NH2) & Hydroxymethyl (-CH2OH) | Cyclization | Urea | Synthetic (Quinazoline formation) |

| Amino (-NH2) & Hydroxymethyl (-CH2OH) | Silylation | BSTFA | Analytical (Increased volatility for GC-MS) |

| Amino (-NH2) | Fluorogenic Labeling | Dansyl Chloride | Analytical (Enhanced fluorescence detection) |

Spectroscopic Characterization and Structural Elucidation of 2 Amino 5 Bromo 3 Fluorophenyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations, the precise arrangement of atoms can be determined.

In the ¹H NMR spectrum of (2-amino-5-bromo-3-fluorophenyl)methanol, distinct signals are expected for the aromatic protons, the methylene protons of the methanol (B129727) group, the hydroxyl proton, and the amine protons.

The aromatic region would be of particular interest. Due to the substitution pattern on the benzene ring, two aromatic protons are present. These protons are in different chemical environments and are expected to appear as doublets due to coupling with the fluorine atom and with each other. The proton at the 6-position is expected to be a doublet of doublets due to coupling with the adjacent aromatic proton and the fluorine atom. The proton at the 4-position is also anticipated to be a doublet of doublets for similar reasons.

The methylene protons of the -CH₂OH group are expected to appear as a singlet, or potentially a doublet if there is coupling to the hydroxyl proton. The chemical shift of these protons would likely be in the range of 4.5-5.0 ppm. The hydroxyl proton signal is often broad and its chemical shift is dependent on concentration and solvent. The two protons of the amino group (-NH₂) are also expected to produce a broad singlet.

Expected ¹H NMR Data for this compound

| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Integration |

| Aromatic CH | 6.5 - 7.5 | Doublet of Doublets | 2H |

| Methylene CH₂ | 4.5 - 5.0 | Singlet or Doublet | 2H |

| Amino NH₂ | Variable (Broad) | Singlet | 2H |

| Hydroxyl OH | Variable (Broad) | Singlet | 1H |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, seven distinct carbon signals are expected.

The six aromatic carbons will appear in the typical downfield region for aromatic compounds (approximately 100-160 ppm). The chemical shifts will be influenced by the attached substituents. The carbon atom bonded to the fluorine will show a large C-F coupling constant, appearing as a doublet. The carbons bonded to the amino, bromo, and hydroxymethyl groups will also have characteristic chemical shifts. The carbon of the methylene group (-CH₂OH) is expected to appear in the range of 60-70 ppm.

Expected ¹³C NMR Data for this compound

| Carbon Type | Expected Chemical Shift (ppm) |

| Aromatic C-F | ~150-160 (Doublet) |

| Aromatic C-N | ~140-150 |

| Aromatic C-Br | ~110-120 |

| Aromatic C-CH₂OH | ~130-140 |

| Aromatic C-H | ~115-130 |

| Methylene CH₂ | ~60-70 |

To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable.

A COSY spectrum would reveal the coupling relationships between protons, for instance, confirming the coupling between the two aromatic protons. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the carbon signals based on the already assigned proton signals. For example, the methylene proton signal would correlate with the methylene carbon signal.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C-H, C-F, C-Br, and C-O functional groups.

The O-H stretching vibration of the alcohol group will likely appear as a broad band in the region of 3200-3600 cm⁻¹. The N-H stretching vibrations of the primary amine group are expected to result in two bands in the 3300-3500 cm⁻¹ region. The aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methylene group would be just below 3000 cm⁻¹. The C-O stretching of the primary alcohol is expected in the 1000-1050 cm⁻¹ region. The C-F and C-Br stretching vibrations will appear in the fingerprint region, typically below 1200 cm⁻¹ and 700 cm⁻¹ respectively.

Expected FTIR Data for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, Broad |

| N-H Stretch (Amine) | 3300 - 3500 | Medium (two bands) |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| C-O Stretch (Alcohol) | 1000 - 1050 | Strong |

| C-F Stretch | 1100 - 1200 | Strong |

| C-Br Stretch | 500 - 700 | Medium to Strong |

Raman spectroscopy provides complementary information to FTIR. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the aromatic ring vibrations are expected to produce strong signals. The symmetric stretching of the benzene ring would be a prominent feature. The C-Br stretching vibration is also expected to give a strong signal in the low-frequency region. The N-H and O-H stretching vibrations, which are strong in the FTIR spectrum, are typically weaker in the Raman spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound, electrospray ionization mass spectrometry (ES/MS) data has indicated the presence of molecular ion peaks at m/z 218 and 220, corresponding to the protonated molecule [MH]⁺. The isotopic pattern with two peaks of nearly equal intensity is characteristic of the presence of a single bromine atom (79Br and 81Br isotopes).

A detailed fragmentation analysis for this specific compound is not extensively reported in the available literature. However, based on the general principles of mass spectrometry, fragmentation of the parent ion would be expected to involve the loss of the hydroxymethyl group (-CH₂OH), water (H₂O), or hydrobromic acid (HBr). Further fragmentation of the aromatic ring would also be anticipated.

Table 1: Mass Spectrometry Data for this compound

| Ion | m/z (Observed) | Description |

| [MH]⁺ | 218/220 | Protonated molecular ion, showing isotopic pattern for Bromine |

Note: Detailed fragmentation data is not currently available in the public domain.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. This technique is invaluable for confirming the connectivity of atoms and understanding intermolecular interactions. Despite the importance of such data, a crystal structure for this compound has not been deposited in the Cambridge Structural Database (CSD) or reported in peer-reviewed publications to date. The absence of this data means that precise bond lengths, bond angles, and the solid-state packing arrangement of the molecule remain undetermined.

Methodological Approaches for Resolving Spectral Discrepancies

In the spectroscopic analysis of any compound, discrepancies can arise due to various factors such as sample purity, instrumental parameters, and the presence of isomers or conformers. When analyzing substituted aromatic compounds like this compound, overlapping signals in NMR or vibrational spectroscopy can present challenges.

Standard methodological approaches to resolve such discrepancies include:

Two-Dimensional NMR Techniques: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to resolve overlapping proton and carbon signals and to confirm structural assignments.

High-Resolution Mass Spectrometry (HRMS): This technique provides highly accurate mass measurements, which can help to confirm the elemental composition and distinguish between compounds with the same nominal mass.

Computational Chemistry: Density Functional Theory (DFT) calculations can be used to predict spectroscopic properties (e.g., NMR chemical shifts, vibrational frequencies) for a proposed structure. Comparison of the calculated spectra with experimental data can help to validate the structural assignment and resolve ambiguities.

There are no specific spectral discrepancies reported for this compound in the literature that would necessitate the application of these methods.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is used to study the electronic transitions within a molecule and is particularly informative for compounds containing chromophores, such as aromatic rings. The UV-Visible spectrum of this compound would be expected to show absorptions corresponding to π → π* transitions of the substituted benzene ring. The positions and intensities of these absorptions are influenced by the nature and position of the substituents (amino, bromo, fluoro, and hydroxymethyl groups).

However, specific experimental data detailing the absorption maxima (λmax) and molar absorptivities (ε) for this compound are not available in published scientific literature. Such data would be valuable for understanding the electronic structure of the molecule and for quantitative analysis.

Table 2: Summary of Spectroscopic and Structural Data Availability

| Technique | Data Availability for this compound |

| Mass Spectrometry | Molecular ion peaks identified; fragmentation analysis is not detailed. |

| X-ray Crystallography | No crystal structure has been reported. |

| UV-Visible Spectroscopy | No spectral data has been reported. |

Computational Chemistry and Theoretical Investigations of 2 Amino 5 Bromo 3 Fluorophenyl Methanol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. DFT methods are used to determine the electronic structure of molecules, from which a wide array of properties can be derived. For (2-Amino-5-bromo-3-fluorophenyl)methanol, DFT calculations provide foundational insights into its geometry, stability, and spectroscopic profile.

The first step in most computational studies is to find the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by minimizing the energy of the molecule with respect to the positions of its nuclei. For this compound, this process reveals the most probable bond lengths, bond angles, and dihedral angles.

The geometry of the phenyl ring is largely planar, though minor deviations can occur due to the steric and electronic effects of the substituents. The amino (-NH2), bromo (-Br), fluoro (-F), and methanol (B129727) (-CH2OH) groups influence the ring's geometry. Conformational analysis is also critical, particularly concerning the rotation around the C-C bond connecting the methanol group to the aromatic ring and the orientation of the amino group's hydrogen atoms. The lowest energy conformer represents the most stable structure of the molecule. Theoretical calculations indicate that the stability of the optimized geometry is confirmed by the absence of imaginary frequencies in the vibrational analysis, signifying a true minimum on the potential energy surface.

Table 1: Selected Optimized Geometrical Parameters for this compound (Predicted)

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C-F | 1.35 |

| C-Br | 1.90 | |

| C-N | 1.38 | |

| C-O | 1.43 | |

| O-H | 0.96 | |

| **Bond Angles (°) ** | C2-C3-F | 119.5 |

| C4-C5-Br | 119.8 | |

| C1-C2-N | 121.0 | |

| C1-C(methanol)-O | 112.5 | |

| Dihedral Angles (°) | C2-C1-C(methanol)-O | -125.0 |

| C6-C1-C(methanol)-O | 55.0 |

Note: These values are representative predictions based on DFT calculations for similar substituted aromatic compounds.

DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. uit.no Each calculated vibrational frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or twisting of bonds. youtube.com These predictions are invaluable for interpreting experimental spectroscopic data and for the structural identification of the compound.

For this compound, characteristic vibrational frequencies can be assigned to its functional groups. For instance, the O-H and N-H stretching vibrations are expected at higher wavenumbers, while the C-Br and C-F stretching vibrations appear in the fingerprint region. youtube.com The aromatic C-H and C=C stretching vibrations are also clearly identifiable. Comparing theoretical spectra with experimental results allows for a detailed confirmation of the molecular structure.

Table 2: Predicted Major Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H Stretch | -OH | ~3450 |

| N-H Asymmetric Stretch | -NH₂ | ~3400 |

| N-H Symmetric Stretch | -NH₂ | ~3300 |

| Aromatic C-H Stretch | Ar-H | ~3050 |

| C=C Aromatic Stretch | Phenyl Ring | ~1600, ~1480 |

| N-H Scissoring | -NH₂ | ~1620 |

| C-F Stretch | Ar-F | ~1250 |

| C-O Stretch | -CH₂OH | ~1050 |

| C-Br Stretch | Ar-Br | ~650 |

Note: These are predicted frequencies. Experimental values may vary due to solvent effects and intermolecular interactions.

Electronic Structure Analysis

The arrangement of electrons in molecular orbitals governs the chemical and physical properties of a compound. Analyzing the electronic structure provides deep insights into the molecule's reactivity, stability, and optical properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). rasayanjournal.co.in According to FMO theory, the most significant interactions between molecules occur between the HOMO of one species and the LUMO of another. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acs.orgmdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, with significant contributions from the amino group's nitrogen atom, which possesses a lone pair of electrons. The LUMO is likely distributed across the π-system of the aromatic ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and chemical reactivity. researchgate.netresearchgate.net A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com

Table 3: Predicted Frontier Molecular Orbital Properties

| Property | Predicted Value (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -0.95 |

| HOMO-LUMO Gap (ΔE) | 4.90 |

Note: Values are calculated at the B3LYP/6-311G(d,p) level of theory or similar.

The distribution of electron density within a molecule is rarely uniform. A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. researchgate.net It is an invaluable tool for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, thereby predicting sites for chemical reactions. thaiscience.info

On an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate an excess of electron density and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) indicate a deficiency of electrons and are prone to nucleophilic attack. For this compound, the MEP map is expected to show the most negative potential around the oxygen and nitrogen atoms due to their high electronegativity and lone pairs of electrons. The hydrogen atoms of the amino and hydroxyl groups will exhibit the most positive potential. researchgate.net

Reactivity and Selectivity Prediction through Quantum Chemical Descriptors

The results obtained from DFT calculations, particularly the HOMO and LUMO energies, can be used to calculate a variety of quantum chemical descriptors that quantify the reactivity of a molecule. rasayanjournal.co.inmdpi.com These descriptors help in understanding and predicting the chemical behavior, reactivity, and selectivity of the compound in various chemical environments. nih.govnih.gov

Key global reactivity descriptors include:

Ionization Potential (I): Approximated as -E(HOMO).

Electron Affinity (A): Approximated as -E(LUMO).

Electronegativity (χ): A measure of the molecule's ability to attract electrons. mdpi.com

Chemical Hardness (η): Measures the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. mdpi.com

Chemical Softness (S): The reciprocal of hardness; soft molecules are more reactive. mdpi.com

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. rasayanjournal.co.inmdpi.com

These descriptors provide a quantitative framework for comparing the reactivity of this compound with other molecules and for predicting its behavior in electrophilic and nucleophilic substitution reactions.

Table 4: Predicted Global Reactivity Descriptors for this compound

| Descriptor | Formula | Predicted Value (eV) |

| Ionization Potential (I) | I ≈ -E(HOMO) | 5.85 |

| Electron Affinity (A) | A ≈ -E(LUMO) | 0.95 |

| Electronegativity (χ) | χ = (I + A) / 2 | 3.40 |

| Chemical Hardness (η) | η = (I - A) / 2 | 2.45 |

| Chemical Softness (S) | S = 1 / (2η) | 0.204 |

| Electrophilicity Index (ω) | ω = χ² / (2η) | 2.36 |

Analysis of Electrophilicity and Nucleophilicity Indices

Conceptual Density Functional Theory (DFT) is a fundamental tool for quantifying the reactivity of chemical species. Global reactivity descriptors such as chemical potential (μ), hardness (η), and electrophilicity (ω) are calculated to predict how a molecule will interact with other reagents. The electrophilicity index, in particular, measures the stabilization in energy when the system acquires an additional electronic charge from the environment.

Table 1: Predicted Global Reactivity Descriptors for this compound (Note: These are representative values based on theoretical principles and would require specific DFT calculations for precise quantification.)

| Descriptor | Predicted Value Range | Implication |

| Chemical Potential (μ) | Negative | Stable molecule |

| Hardness (η) | Moderate to High | Indicates moderate reactivity |

| Electrophilicity Index (ω) | Moderate | Capable of electrophilic interactions |

| Nucleophilicity Index (N) | Moderate | Capable of nucleophilic interactions |

Regioselectivity in Aryl-Metal Intermediate Formation

The formation of aryl-metal intermediates is a critical step in many cross-coupling reactions, which are fundamental in synthetic organic chemistry. The regioselectivity of this process—that is, which position on the aromatic ring preferentially reacts to form the metal complex—is governed by both electronic and steric factors. labshake.com

In this compound, there are two potential sites for oxidative addition or metal-halogen exchange: the C-Br bond and the C-F bond. Generally, the C-Br bond is significantly more reactive than the C-F bond in such reactions due to its lower bond dissociation energy. Therefore, the formation of an aryl-metal intermediate is overwhelmingly favored at the carbon atom bearing the bromine atom.

Furthermore, the positions on the ring are activated or deactivated by the substituent groups. The amino group strongly directs metallation to the ortho and para positions. However, since the primary pathway involves the cleavage of the C-Br bond, the regioselectivity is largely predetermined by the location of the bromine atom. Computational modeling, such as the calculation of Fukui functions or mapping the electrostatic potential, can provide a more quantitative prediction of the most reactive sites for metallation.

Non-Linear Optical (NLO) Property Predictions

Molecules with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. These properties arise from the interaction of the molecule with an applied electric field, leading to changes in its polarization. A key requirement for second-order NLO activity is a molecule with a large difference between its ground-state and excited-state dipole moments, often found in systems with strong electron donor and acceptor groups connected by a π-conjugated system.

This compound possesses the fundamental components that could lead to NLO activity. The amino group serves as a potent electron donor, while the bromo and fluoro groups act as electron acceptors. The aromatic ring provides the necessary π-system for charge transfer.

Theoretical calculations of the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β) are used to predict the NLO response of a molecule. A large value of the first hyperpolarizability is indicative of a strong second-order NLO response. Computational studies on analogous donor-acceptor substituted benzene rings have shown that the specific arrangement and nature of the substituents are critical in maximizing the NLO effect. For this compound, quantum chemical calculations would be essential to quantify its potential as an NLO material.

Table 2: Predicted NLO Properties of this compound (Note: Values are qualitative predictions and require specific computational investigation.)

| Property | Predicted Magnitude | Significance |

| Dipole Moment (μ) | Moderate to High | Indicates charge separation |

| Polarizability (α) | Moderate | Measure of electron cloud distortion |

| First Hyperpolarizability (β) | Potentially significant | Indicates second-order NLO activity |

Solvent Effects on Molecular Properties and Reactivity

The surrounding solvent medium can significantly influence the properties and reactivity of a molecule. Solvation effects can alter the electronic structure, geometry, and stability of solutes. For a polar molecule like this compound, these effects are expected to be pronounced.

Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the presence of a solvent and calculate its impact on molecular properties. In polar solvents, it is anticipated that the dipole moment of this compound would increase due to the stabilization of charge separation by the solvent's dielectric field.

Solvent polarity can also affect reaction rates and equilibria. For reactions involving polar transition states, polar solvents typically accelerate the reaction rate. The reactivity indices discussed in section 5.3.1 would also be modulated by the solvent environment. For instance, the electrophilicity and nucleophilicity can be altered depending on the specific interactions (e.g., hydrogen bonding) between the solute and solvent molecules. A detailed computational study would be necessary to quantify these solvent-dependent changes for different solvent environments (e.g., nonpolar, polar aprotic, and polar protic).

Applications of 2 Amino 5 Bromo 3 Fluorophenyl Methanol in Advanced Organic Synthesis

Role as a Key Intermediate in Complex Organic Molecule Synthesis

(2-Amino-5-bromo-3-fluorophenyl)methanol serves as a crucial starting material or intermediate in multi-step synthetic sequences aimed at constructing complex organic molecules. The presence of orthogonal functional groups allows for selective transformations, enabling chemists to build molecular complexity in a controlled manner.

One notable application is in the synthesis of the selective kappa opioid receptor (KOR) antagonist, BTRX-335140. nih.govnih.govacs.org In this synthesis, this compound is utilized as a precursor to a more elaborate intermediate. The synthesis of this intermediate from 2-amino-5-bromo-3-fluorobenzoic acid involves a reduction step to yield the crude this compound, which is then carried forward to the next synthetic step without extensive purification. nih.govacs.org

Furthermore, this compound is employed in the synthesis of Wee1 degrading compounds, which are of interest in cancer research. nih.gov The synthesis involves the oxidation of this compound to the corresponding aldehyde, which then undergoes further reactions to build the final complex molecule. justia.com Similarly, it is a key starting material in the preparation of aminoheteroaryl kinase inhibitors, demonstrating its utility in creating molecules with potential therapeutic applications.

Precursor to Complex Pharmaceutical Intermediates

The structural motifs present in this compound make it an ideal precursor for a variety of complex pharmaceutical intermediates. The strategic placement of the amino, bromo, and fluoro groups allows for the introduction of diverse functionalities and the construction of pharmacologically relevant scaffolds.

As mentioned earlier, its role in the synthesis of the KOR antagonist BTRX-335140 highlights its importance as a precursor to a potential therapeutic agent for neuropsychiatric disorders. nih.govnih.govresearchgate.net The compound's structure is integral to the formation of the quinoline core of the final antagonist.

Patents reveal its use in the synthesis of quinazolines for PDK1 inhibition, indicating its application in developing kinase inhibitors for cancer therapy. Its utility is further demonstrated in the preparation of compounds for treating Huntington's disease, showcasing its versatility in accessing diverse and complex molecular structures for medicinal chemistry. google.com

The following table summarizes the synthesis of key pharmaceutical intermediates from this compound:

| Target Compound Class | Key Synthetic Transformation | Therapeutic Area |

| Kappa Opioid Receptor (KOR) Antagonists | Formation of a quinoline core | Neuropsychiatric Disorders |

| Wee1 Degrading Compounds | Oxidation to an aldehyde intermediate | Oncology |

| Aminoheteroaryl Kinase Inhibitors | Building block for heterocyclic systems | Oncology |

| Quinazolines for PDK1 Inhibition | Cyclization reactions to form the quinazoline ring | Oncology |

| Compounds for Huntington's Disease | Elaboration into complex heterocyclic structures | Neurology |

Utility in the Synthesis of Agrochemical Scaffolds

Development of Novel Heterocyclic Systems

The reactivity of the functional groups in this compound makes it a valuable precursor for the synthesis of a variety of novel heterocyclic systems. The amino group can participate in cyclization reactions to form nitrogen-containing heterocycles, while the bromine atom can be utilized in cross-coupling reactions to introduce further complexity.

A significant application is in the synthesis of quinazoline derivatives. For instance, it is used as a starting material to prepare 2-hydroxyquinazoline through a reaction with urea, which is then converted to other substituted quinazolines. These heterocyclic systems are important scaffolds in medicinal chemistry, often exhibiting a wide range of biological activities.

The synthesis of Wee1 degrading compounds and aminoheteroaryl kinase inhibitors also involves the construction of complex heterocyclic frameworks starting from this compound. These examples underscore its role in generating novel and medicinally relevant heterocyclic architectures.

Design and Synthesis of Ligands for Catalysis

The design of ligands for catalysis often involves the incorporation of specific functional groups that can coordinate to a metal center. Aminophenylmethanol derivatives, in a broader sense, have been explored for their potential as ligands in catalysis due to the presence of both a "hard" nitrogen donor and a "soft" oxygen donor. nih.gov Chiral β-aminophosphine derivatives, which share the aminomethyl functionality, are known to be effective ligands in asymmetric catalysis. rsc.org

However, specific research or documented applications of this compound itself in the design and synthesis of ligands for catalysis are not prominent in the available scientific literature. While its structural features suggest potential for such applications, further research would be needed to establish its utility in this area.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Routes and Mechanistic Investigations

Mechanistic investigations will play a crucial role in optimizing these new synthetic methods. Detailed studies of reaction kinetics, intermediates, and transition states will provide a fundamental understanding of the underlying chemical transformations. This knowledge is essential for rationally designing improved synthetic protocols and for troubleshooting potential issues such as side-product formation. Techniques such as in-situ reaction monitoring using spectroscopic methods (e.g., NMR, IR) and computational modeling will be invaluable in these mechanistic explorations.

Investigation of Advanced Derivatization Strategies for Enhanced Functionality

The functional groups of (2-Amino-5-bromo-3-fluorophenyl)methanol, the amino (-NH2) and hydroxyl (-CH2OH) groups, offer prime sites for derivatization. Future research will likely explore a wide array of chemical transformations to modify these groups and introduce new functionalities. For instance, the amino group can be acylated, alkylated, or used as a handle for the construction of heterocyclic rings. The hydroxyl group can be esterified, etherified, or oxidized to an aldehyde or carboxylic acid, opening up further avenues for chemical modification.

These derivatization strategies are aimed at creating analogues of this compound with enhanced or entirely new properties. For example, derivatization can be used to modulate the compound's lipophilicity, electronic properties, and steric profile, which can be crucial for applications in materials science and medicinal chemistry. The synthesis of amino acid derivatives, for instance, could be explored to create novel linkers for bioconjugation or to develop new bioactive molecules.

High-Throughput Screening and Combinatorial Chemistry Applications

The structural scaffold of this compound makes it an attractive candidate for the application of high-throughput screening (HTS) and combinatorial chemistry. Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds by systematically combining different building blocks. Current time information in Vancouver, CA. This approach can be used to generate a diverse set of derivatives of this compound by reacting its amino and hydroxyl groups with a variety of reagents.

Once these compound libraries are synthesized, HTS techniques can be employed to rapidly screen them for desired properties, such as biological activity or specific material characteristics. mdpi.com HTS platforms utilize automated, robotic systems to perform thousands of assays in a short period, significantly accelerating the discovery process. emory.edu For example, a library of this compound derivatives could be screened against a panel of biological targets to identify potential new drug candidates. The integration of combinatorial synthesis and HTS represents a powerful strategy for exploring the chemical space around this core structure.

Integration with Flow Chemistry and Sustainable Synthesis Practices

The principles of green chemistry and sustainable synthesis are becoming increasingly important in chemical manufacturing. Future research on this compound will likely focus on developing more environmentally friendly synthetic processes. This includes the use of greener solvents, renewable starting materials, and catalytic methods that minimize waste.

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages in this regard. nih.gov Continuous flow processes can lead to improved reaction control, enhanced safety, and easier scalability. rsc.org For the synthesis of this compound and its derivatives, flow chemistry could enable more efficient and safer handling of hazardous reagents and intermediates. The integration of flow chemistry with other green technologies, such as microwave-assisted synthesis or biocatalysis, could lead to highly efficient and sustainable manufacturing processes.

Advanced Computational Modeling for Predictive Synthesis and Reaction Design

Computational chemistry and molecular modeling are powerful tools for predicting the properties and reactivity of molecules. In the context of this compound, advanced computational methods like Density Functional Theory (DFT) can be used to study its electronic structure, molecular geometry, and spectroscopic properties. nih.govresearchgate.net These calculations can provide valuable insights that complement experimental data and aid in the interpretation of results.

Furthermore, computational modeling can be used for predictive synthesis and reaction design. By simulating potential reaction pathways and calculating their energetic profiles, researchers can identify the most promising synthetic routes before embarking on extensive experimental work. This can save significant time and resources. For example, DFT calculations could be used to predict the regioselectivity of derivatization reactions or to design novel catalysts with improved performance. The development of accurate force fields for fluorinated aromatic compounds will also be crucial for enabling reliable molecular dynamics simulations to study the conformational behavior of this compound and its derivatives. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.